DL-Metirosine-13C,d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Metirosine-13C,d3 (hydrochloride) is a deuterium-labeled version of α-Methyl-p-tyrosine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules allows researchers to trace and quantify these molecules during the drug development process .
Vorbereitungsmethoden
The synthesis of DL-Metirosine-13C,d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the α-Methyl-p-tyrosine structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and reagents to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
DL-Metirosine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DL-Metirosine-13C,d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.
Clinical Mass Spectrometry: Used as an internal standard for quantifying drug levels in biological samples.
Metabolic Flux Analysis: Assists in studying metabolic pathways and fluxes in biological systems.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Used in proteomics to study protein synthesis and degradation
Wirkmechanismus
The mechanism of action of DL-Metirosine-13C,d3 (hydrochloride) involves its incorporation into drug molecules as a stable isotope label. This labeling allows researchers to trace and quantify the drug molecules during pharmacokinetic and metabolic studies. The deuterium and carbon-13 isotopes do not significantly alter the chemical properties of the drug, but they provide a distinct mass difference that can be detected using mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
DL-Metirosine-13C,d3 (hydrochloride) is unique due to its specific isotopic labeling. Similar compounds include:
DL-Metirosine (hydrochloride): The non-labeled version of the compound.
α-Methyl-p-tyrosine: The parent compound without isotopic labeling.
Other Isotope-Labeled Amino Acids: Compounds like L-Leucine-13C6, L-Valine-13C5, and L-Isoleucine-13C6, which are used for similar research purposes
DL-Metirosine-13C,d3 (hydrochloride) stands out due to its specific combination of deuterium and carbon-13 labeling, making it particularly useful for detailed pharmacokinetic and metabolic studies.
Eigenschaften
Molekularformel |
C10H14ClNO3 |
---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
2-amino-3,3,3-trideuterio-2-[(4-hydroxyphenyl)methyl](313C)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/i1+1D3; |
InChI-Schlüssel |
BVYZLEHNLQKCHO-SPZGMPHYSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.